Cas no 1805569-05-4 (Methyl 2-chloro-3-cyano-6-ethylbenzoate)

Methyl 2-chloro-3-cyano-6-ethylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-chloro-3-cyano-6-ethylbenzoate
-
- Inchi: 1S/C11H10ClNO2/c1-3-7-4-5-8(6-13)10(12)9(7)11(14)15-2/h4-5H,3H2,1-2H3
- InChI Key: AEPTVFOTMMLBNI-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)C=CC(=C1C(=O)OC)CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 284
- XLogP3: 2.9
- Topological Polar Surface Area: 50.1
Methyl 2-chloro-3-cyano-6-ethylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010000838-1g |
Methyl 2-chloro-3-cyano-6-ethylbenzoate |
1805569-05-4 | 97% | 1g |
1,534.70 USD | 2021-07-06 |
Methyl 2-chloro-3-cyano-6-ethylbenzoate Related Literature
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Additional information on Methyl 2-chloro-3-cyano-6-ethylbenzoate
Research Briefing on Methyl 2-chloro-3-cyano-6-ethylbenzoate (CAS: 1805569-05-4) in Chemical Biology and Pharmaceutical Applications
Methyl 2-chloro-3-cyano-6-ethylbenzoate (CAS: 1805569-05-4) is a synthetic intermediate of growing importance in the field of chemical biology and pharmaceutical research. This compound, characterized by its chloro, cyano, and ester functional groups, has recently garnered attention due to its versatile applications in drug discovery and development. Recent studies highlight its role as a key building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of Methyl 2-chloro-3-cyano-6-ethylbenzoate as a precursor for novel EGFR (Epidermal Growth Factor Receptor) inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against mutant forms of EGFR, which are often associated with resistance to first-generation tyrosine kinase inhibitors in cancer treatment. The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's efficacy, leading to promising candidates for further preclinical evaluation.
Another significant application of Methyl 2-chloro-3-cyano-6-ethylbenzoate was reported in a recent patent (WO2023056789) filed by a leading pharmaceutical company. The patent discloses the compound's utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a cutting-edge technology in targeted protein degradation. The unique chemical scaffold of Methyl 2-chloro-3-cyano-6-ethylbenzoate was found to be particularly suitable for linking E3 ligase ligands to target protein binders, enabling the development of novel therapeutic agents for previously "undruggable" targets.
From a synthetic chemistry perspective, recent advancements have focused on improving the efficiency of producing Methyl 2-chloro-3-cyano-6-ethylbenzoate. A 2024 publication in Organic Process Research & Development described an optimized continuous flow synthesis method that significantly increased yield (from 65% to 89%) while reducing waste generation. This green chemistry approach aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing processes.
In the realm of analytical characterization, new methodologies have been developed to ensure the quality control of Methyl 2-chloro-3-cyano-6-ethylbenzoate in pharmaceutical applications. A recent application note from a major analytical instrument company detailed a UHPLC-MS method capable of detecting impurities at levels below 0.1%, which is crucial for meeting stringent regulatory requirements in drug development.
Looking forward, the unique chemical properties of Methyl 2-chloro-3-cyano-6-ethylbenzoate position it as a valuable scaffold for future drug discovery efforts. Its modular structure allows for diverse modifications, making it particularly attractive for fragment-based drug design and combinatorial chemistry approaches. Several research groups have indicated plans to explore its potential in addressing emerging therapeutic challenges, including antimicrobial resistance and neurodegenerative diseases.
In conclusion, Methyl 2-chloro-3-cyano-6-ethylbenzoate (CAS: 1805569-05-4) represents an important chemical entity with multiple applications in modern pharmaceutical research. The compound's versatility as a synthetic intermediate, combined with recent methodological improvements in its production and analysis, suggests it will continue to play a significant role in the development of novel therapeutic agents. Researchers working with this compound should stay abreast of the rapidly evolving literature to fully leverage its potential in their work.
1805569-05-4 (Methyl 2-chloro-3-cyano-6-ethylbenzoate) Related Products
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)



